Cas no 54151-53-0 (1-(4-methylpiperazin-1-yl)propan-2-amine)

1-(4-Methylpiperazin-1-yl)propan-2-amine is a versatile amine derivative featuring a methylpiperazine moiety, which enhances its utility in pharmaceutical and chemical synthesis. The compound’s structure, combining a secondary amine with a piperazine ring, offers favorable reactivity for modifications, making it valuable in the development of bioactive molecules. Its balanced lipophilicity and basicity contribute to improved solubility and binding affinity in drug design applications. The presence of the 4-methylpiperazine group also facilitates selective interactions with biological targets, particularly in CNS-active compounds. This intermediate is commonly employed in the synthesis of pharmacophores, highlighting its importance in medicinal chemistry research. Proper handling and storage under inert conditions are recommended to maintain stability.
1-(4-methylpiperazin-1-yl)propan-2-amine structure
54151-53-0 structure
Product name:1-(4-methylpiperazin-1-yl)propan-2-amine
CAS No:54151-53-0
MF:C8H19N3
MW:157.256561517715
CID:939900
PubChem ID:16643482

1-(4-methylpiperazin-1-yl)propan-2-amine Chemical and Physical Properties

Names and Identifiers

    • 1-Piperazineethanamine,-alpha-,4-dimethyl-(9CI)
    • 1-(4-methylpiperazin-1-yl)propan-2-amine
    • Z271008270
    • SCHEMBL991278
    • SB47937
    • DTXSID70586467
    • 54151-53-0
    • AKOS016046571
    • F8881-1925
    • MFCD09723221
    • EN300-71603
    • AKOS000144475
    • G41017
    • Inchi: InChI=1S/C8H19N3/c1-8(9)7-11-5-3-10(2)4-6-11/h8H,3-7,9H2,1-2H3
    • InChI Key: MWCFQIQMAIQSCI-UHFFFAOYSA-N
    • SMILES: CC(N)CN1CCN(C)CC1

Computed Properties

  • Exact Mass: 157.157897619g/mol
  • Monoisotopic Mass: 157.157897619g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.5Ų
  • XLogP3: -0.4

1-(4-methylpiperazin-1-yl)propan-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-71603-2.5g
1-(4-methylpiperazin-1-yl)propan-2-amine
54151-53-0 95.0%
2.5g
$567.0 2025-03-21
Enamine
EN300-71603-5.0g
1-(4-methylpiperazin-1-yl)propan-2-amine
54151-53-0 95.0%
5.0g
$961.0 2025-03-21
Enamine
EN300-71603-0.5g
1-(4-methylpiperazin-1-yl)propan-2-amine
54151-53-0 95.0%
0.5g
$257.0 2025-03-21
Enamine
EN300-71603-0.05g
1-(4-methylpiperazin-1-yl)propan-2-amine
54151-53-0 95.0%
0.05g
$77.0 2025-03-21
Life Chemicals
F8881-1925-5g
1-(4-methylpiperazin-1-yl)propan-2-amine
54151-53-0 95%+
5g
$768.0 2023-11-21
TRC
M131396-1g
1-(4-Methylpiperazin-1-yl)propan-2-amine
54151-53-0
1g
$ 1800.00 2023-09-07
Life Chemicals
F8881-1925-1g
1-(4-methylpiperazin-1-yl)propan-2-amine
54151-53-0 95%+
1g
$256.0 2023-11-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN13593-10G
1-(4-methylpiperazin-1-yl)propan-2-amine
54151-53-0 95%
10g
¥ 5,636.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN13593-1G
1-(4-methylpiperazin-1-yl)propan-2-amine
54151-53-0 95%
1g
¥ 1,372.00 2023-04-13
Enamine
EN300-71603-0.1g
1-(4-methylpiperazin-1-yl)propan-2-amine
54151-53-0 95.0%
0.1g
$114.0 2025-03-21

Additional information on 1-(4-methylpiperazin-1-yl)propan-2-amine

1-(4-Methylpiperazin-1-yl)propan-2-amine (CAS No. 54151-53-0)

The compound 1-(4-methylpiperazin-1-yl)propan-2-amine (CAS No. 54151-53-0) is a versatile organic compound with significant applications in the field of pharmaceutical chemistry. This compound belongs to the class of piperazine derivatives, which are widely used in drug design due to their unique structural and pharmacological properties. The molecule consists of a piperazine ring substituted with a methyl group at the 4-position and an isopropylamine group at the 1-position, making it a valuable intermediate in the synthesis of various bioactive compounds.

Recent studies have highlighted the potential of piperazine derivatives in targeting various therapeutic areas, including central nervous system disorders, cancer, and inflammatory diseases. The methyl substitution on the piperazine ring enhances the compound's stability and lipophilicity, while the isopropylamine group provides additional hydrogen bonding capacity, which is crucial for interactions with biological targets. These structural features make 1-(4-methylpiperazin-1-yl)propan-2-amine an attractive candidate for further exploration in drug discovery.

One of the most promising applications of this compound lies in its ability to act as a scaffold for constructing multi-target-directed ligands (MTDLs). By modifying the substituents on the piperazine ring and the isopropylamine group, researchers can tailor the compound's properties to target specific biological pathways. For instance, recent research has demonstrated that analogs of this compound can inhibit key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase and butyrylcholinesterase. These findings underscore the potential of 1-(4-methylpiperazin-1-yl)propan-2-amine as a lead compound for developing novel therapeutic agents.

In addition to its role in drug design, 1-(4-methylpiperazin-1-ylium)propan-2-ammonium has also been investigated for its potential in peptide synthesis and as a building block for constructing complex molecular architectures. Its ability to form stable amide bonds makes it an ideal component in peptide-based drug delivery systems. Recent advancements in solid-phase synthesis techniques have further enhanced its utility in this domain, enabling researchers to construct complex peptide libraries with high efficiency.

The synthesis of 1-(4-methylpiperazin-...[Note: Due to character limitations, some parts have been omitted.]

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(CAS:54151-53-0)1-(4-methylpiperazin-1-yl)propan-2-amine
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